4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine
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Overview
Description
The compound “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. They are often used as building blocks in the synthesis of more complex molecules .
Synthesis Analysis
While specific synthesis methods for “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” were not found, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” would likely include a pyridine ring with a tert-butoxy group, two fluorine atoms, and a methyl group attached .Scientific Research Applications
Application 1: Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
- Summary of the Application : This research focused on the synthesis and molecular structure analysis of a compound similar to the one you mentioned, namely tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate .
- Methods of Application : The compound was synthesized via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .
- Results or Outcomes : The title compound was prepared in a high yield of 79% . The crystal and molecular structure of the compound was reported, with the title compound crystallizing from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell .
Application 2: Synthesis, Characterization, X-ray Diffraction Studies and Biological Evaluation of tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Summary of the Application : This research involved the synthesis, characterization, X-ray diffraction studies, and biological evaluation of two derivatives of N-Boc piperazine .
- Methods of Application : The compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures of both compounds were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The crystal structure of the compounds was analyzed, with one adopting a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while the other featured strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure . The compounds were also evaluated for their antibacterial and antifungal activities against several microorganisms, and were found to be moderately active .
Application 3: Direct and Sustainable Synthesis of Tertiary Butyl Esters
- Summary of the Application : This research focused on the direct and sustainable synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .
- Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Application 4: The tert-Butyl Group in Chemistry and Biology
- Summary of the Application : This research highlighted the unique reactivity pattern elicited by the crowded tert-butyl group by summarising characteristic applications .
- Methods of Application : The use of this simple hydrocarbon moiety in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways were described .
- Results or Outcomes : The research suggested possible applications of the tert-butyl group in biocatalytic processes .
Application 5: Direct and Sustainable Synthesis of Tertiary Butyl Esters
- Summary of the Application : This research focused on the direct and sustainable synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .
- Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Application 6: The tert-Butyl Group in Chemistry and Biology
- Summary of the Application : This research highlighted the unique reactivity pattern elicited by the crowded tert-butyl group by summarising characteristic applications .
- Methods of Application : The use of this simple hydrocarbon moiety in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways were described .
- Results or Outcomes : The research suggested possible applications of the tert-butyl group in biocatalytic processes .
properties
IUPAC Name |
2,5-difluoro-3-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-6-8(14-10(2,3)4)7(11)5-13-9(6)12/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSRNFGVNHDQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1F)F)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine |
Citations
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